In Vitro Potency: Comparing c-Myc inhibitor 11 (Compound 67e) to First-Generation MYC/MAX Disruptor 10058-F4
c-Myc inhibitor 11 demonstrates an in vitro potency (pEC50 of 6.4, equivalent to an EC50 of 0.4 µM) in a c-MYC HTRF assay . This compares favorably to the first-generation MYC/MAX disruptor 10058-F4, which exhibits an IC50 of 4.5 µM for inhibiting MYC-MAX binding in vitro .
| Evidence Dimension | In vitro potency against c-MYC/MAX interaction |
|---|---|
| Target Compound Data | pEC50 = 6.4 (EC50 = 0.4 µM) |
| Comparator Or Baseline | 10058-F4, IC50 = 4.5 µM |
| Quantified Difference | Approximately 11-fold more potent based on pEC50/IC50 values |
| Conditions | c-MYC HTRF assay (Target); MYC-MAX binding inhibition assay (Comparator) |
Why This Matters
This difference in potency is critical for designing effective cellular assays, as it dictates the required working concentration to achieve pathway inhibition.
